molecular formula C16H21NO5 B13002371 trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate

trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate

Katalognummer: B13002371
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: UIQBUOPPWVKGMC-KGLIPLIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate: is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and hydroxymethyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with benzyl and methyl groups under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate include other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C16H21NO5

Molekulargewicht

307.34 g/mol

IUPAC-Name

1-O-benzyl 3-O-methyl (3R,6S)-6-(hydroxymethyl)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-21-15(19)13-7-8-14(10-18)17(9-13)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3/t13-,14+/m1/s1

InChI-Schlüssel

UIQBUOPPWVKGMC-KGLIPLIRSA-N

Isomerische SMILES

COC(=O)[C@@H]1CC[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO

Kanonische SMILES

COC(=O)C1CCC(N(C1)C(=O)OCC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.